molecular formula C21H21ClN4O3 B2428913 2-(4-chlorophenoxy)-N-(2-(6-(furan-2-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-2-methylpropanamide CAS No. 1795490-28-6

2-(4-chlorophenoxy)-N-(2-(6-(furan-2-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-2-methylpropanamide

Cat. No.: B2428913
CAS No.: 1795490-28-6
M. Wt: 412.87
InChI Key: ARDYFSMAWCRHLW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-chlorophenoxy)-N-(2-(6-(furan-2-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-2-methylpropanamide is a useful research compound. Its molecular formula is C21H21ClN4O3 and its molecular weight is 412.87. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Biological Activity

Research efforts have led to the synthesis of new chemical structures involving pyrazole and imidazole derivatives, showing significant antimicrobial activity. The creation of these derivatives through methods like the Mannich base method indicates the compound's utility in developing new antimicrobial agents (Idhayadhulla, Kumar, & Abdul, 2012). Similarly, imidazole analogues have demonstrated potent anti-Candida activity, suggesting the compound's relevance in antifungal research (Silvestri et al., 2004).

Mitochondrial Permeability Transition Inhibition

Another application includes the development of inhibitors for Ca²⁺-induced mitochondrial permeability transition (MPT), which is critical for treating vascular dysfunction and ischemia/reperfusion injury. The structural motifs related to the compound have been explored for their potential therapeutic benefits (Murasawa et al., 2012).

Novel Heterocyclic Structures

The compound's framework facilitates the synthesis of novel heterocyclic structures, including fused imidazole and pyrazine derivatives. This synthetic versatility underscores its importance in creating new molecules for potential medicinal applications (Bastrakov et al., 2009). Moreover, research into chalcone derivatives linked to the compound's furan and pyrazole moieties has revealed potent antioxidant agents, integrating this compound into the broader field of antioxidant research (Prabakaran, Manivarman, & Bharanidharan, 2021).

Antibacterial Applications

Specific derivatives have been synthesized with the intent of acting as pro-drugs, targeting anaerobic bacterial cells, which further illustrates the compound's utility in developing targeted antibacterial therapies (Dickens et al., 1991).

Properties

IUPAC Name

2-(4-chlorophenoxy)-N-[2-[6-(furan-2-yl)imidazo[1,2-b]pyrazol-1-yl]ethyl]-2-methylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21ClN4O3/c1-21(2,29-16-7-5-15(22)6-8-16)20(27)23-9-10-25-11-12-26-19(25)14-17(24-26)18-4-3-13-28-18/h3-8,11-14H,9-10H2,1-2H3,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARDYFSMAWCRHLW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(=O)NCCN1C=CN2C1=CC(=N2)C3=CC=CO3)OC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21ClN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.